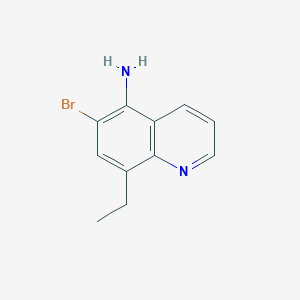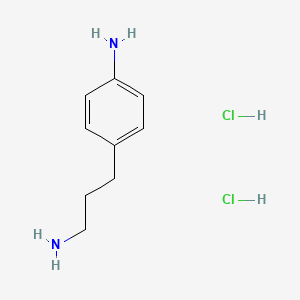
4-(3-Aminopropyl)aniline 2HCl
説明
“4-(3-Aminopropyl)aniline 2HCl”, also known as “3-(4-Aminophenyl)propylamine” or “m-Aminopropylaniline”, is an organic compound with the molecular formula C9H13N . It is a colorless to yellowish liquid that is used in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of “this compound” involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” contains total 25 bond(s); 11 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 primary amine(s) (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 150.221, a density of 1.0±0.1 g/cm3, a boiling point of 289.5±23.0 °C at 760 mmHg, and a flash point of 152.3±22.1 °C .
科学的研究の応用
Electrosynthesis of Conducting Polymers
One notable application involves the electrosynthesis of conducting polymers. Thiemann and Brett (2001) explored the electrochemical polymerization of aminobenzoic acids and mixtures with aniline, finding that the presence of aniline enhances the rate of polymerization. These polymers, characterized by voltammetry, IR spectroscopy, and scanning electron microscopy, exhibit short-chain conducting properties. This research underscores the potential of aminobenzoic acids and aniline mixtures in developing conductive polymers with varied electrochemical and morphological characteristics (Thiemann & Brett, 2001).
Inhibition of Src Kinase Activity
Another significant application is in the field of medicinal chemistry, where derivatives of 4-phenylamino-3-quinolinecarbonitriles, optimized from anilino groups, have shown potent inhibition of Src kinase activity. These compounds demonstrate enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation, highlighting the therapeutic potential in cancer treatment (Boschelli et al., 2001).
Synthesis of High-Spin Cationic States
The synthesis and characterization of all-para-brominated oligo(N-phenyl-m-aniline)s reveal the potential to achieve high-spin cationic states through a facile one-pot procedure. This advancement in the synthesis of poly(N-phenyl-m-aniline)s demonstrates the compound's utility in exploring new materials with unique electronic properties (Ito et al., 2002).
Development of Nanocomposites and Biosensors
The compound's application extends to the development of nanocomposites and biosensors. For instance, Fusco et al. (2017) developed an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid (2,4-D) herbicide using a conductive polymer nanocomposite. This application underscores the potential for environmental monitoring and safety (Fusco et al., 2017).
Metal-Organic Frameworks for Biomarker Detection
Furthermore, Jin and Yan (2021) reported on a bi-functionalized luminescent metal-organic framework (MOF) designed for the highly sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline in urine. This demonstrates the compound's role in health monitoring and diagnostic applications (Jin & Yan, 2021).
作用機序
The mechanism of action of “4-(3-Aminopropyl)aniline 2HCl” is not fully understood, but it is believed to involve its interaction with various receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Safety and Hazards
特性
IUPAC Name |
4-(3-aminopropyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-1-2-8-3-5-9(11)6-4-8;;/h3-6H,1-2,7,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCADFZZNPTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91054-46-5 | |
| Record name | 4-(3-aminopropyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



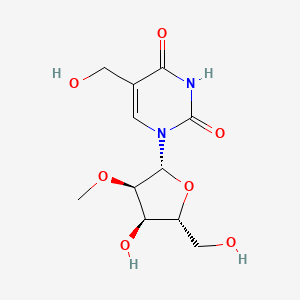
![4,11,17-Triiodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene](/img/structure/B3301500.png)


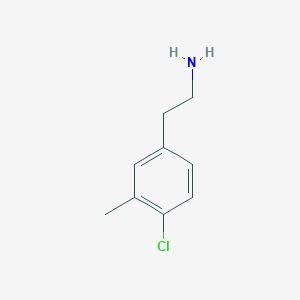

![Tert-butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3301539.png)
![tert-butyl [2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B3301540.png)
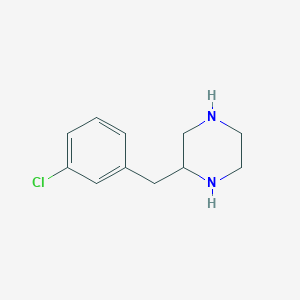
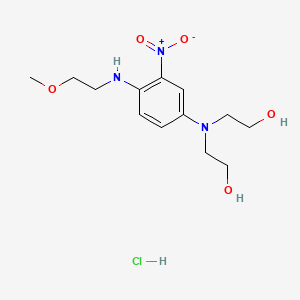
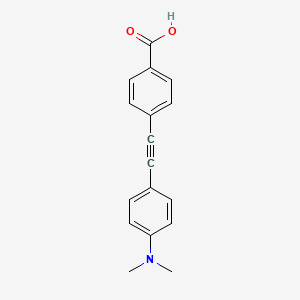
![2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B3301573.png)
